molecular formula C20H27N5O B11330099 N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)pentanamide

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)pentanamide

Cat. No.: B11330099
M. Wt: 353.5 g/mol
InChI Key: WWLGHKKEYJFVEQ-UHFFFAOYSA-N
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Description

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)pentanamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a pyrrolidine group and an amide linkage to a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)pentanamide typically involves multiple steps. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine to form 2-(pyrrolidin-1-yl)pyrimidine. This intermediate is then reacted with 4-aminophenylpentanamide under specific conditions to yield the final product. The reaction conditions often include the use of trifluoroacetic acid as a catalyst and solvents such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The industrial process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)pentanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate receptor activity. It can bind to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine and pyrrolidine structure but lacks the phenylpentanamide group.

    4-Aminophenylpentanamide: Contains the phenylpentanamide group but lacks the pyrimidine and pyrrolidine structure.

Uniqueness

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)pentanamide is unique due to its combined structural features, which contribute to its distinct biological activities and potential applications. The presence of both the pyrimidine and pyrrolidine rings, along with the phenylpentanamide group, allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]pentanamide

InChI

InChI=1S/C20H27N5O/c1-3-4-7-20(26)24-17-10-8-16(9-11-17)23-18-14-19(22-15(2)21-18)25-12-5-6-13-25/h8-11,14H,3-7,12-13H2,1-2H3,(H,24,26)(H,21,22,23)

InChI Key

WWLGHKKEYJFVEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCCC3

Origin of Product

United States

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